Kdoam-25 citrate
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Overview
Description
KDOAM-25 citrate is a potent and highly selective inhibitor of histone lysine demethylases 5 (KDM5). It has shown significant efficacy in inhibiting KDM5A, KDM5B, KDM5C, and KDM5D with IC50 values of 71 nM, 19 nM, 69 nM, and 69 nM, respectively . This compound is particularly noted for its ability to increase global H3K4 methylation at transcriptional start sites and impair the proliferation of multiple myeloma MM1S cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KDOAM-25 citrate involves the reaction of 2-(2-dimethylamino)ethylamino-2-oxoethylamine with isonicotinamide and citric acid. The reaction conditions typically include the use of solvents such as DMSO and water, with the final product being purified through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The compound is stored at 2-8°C under nitrogen to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
KDOAM-25 citrate primarily undergoes substitution reactions due to the presence of reactive amine and amide groups. It does not exhibit significant oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), water, and various acids and bases for pH adjustments. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from the reactions of this compound include various methylated derivatives, which result from its interaction with histone lysine demethylases .
Scientific Research Applications
KDOAM-25 citrate has a wide range of applications in scientific research:
Mechanism of Action
KDOAM-25 citrate exerts its effects by inhibiting the activity of histone lysine demethylases 5 (KDM5). This inhibition leads to an increase in global H3K4 methylation at transcriptional start sites, which in turn affects gene expression and cell proliferation. The compound specifically targets the KDM5 family members, including KDM5A, KDM5B, KDM5C, and KDM5D .
Comparison with Similar Compounds
Similar Compounds
PBIT: A KDM5 inhibitor that also targets other demethylases, making it less specific than this compound.
Uniqueness
This compound stands out due to its high selectivity and potency against KDM5 family members. Its ability to specifically increase H3K4 methylation without affecting other histone modifications makes it a valuable tool in epigenetic research .
Properties
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2.C6H8O7/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVVSPOOXGDJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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